molecular formula C12H18ClFN4 B12222495 2-(2-fluoroethyl)-4-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine;hydrochloride

2-(2-fluoroethyl)-4-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine;hydrochloride

Cat. No.: B12222495
M. Wt: 272.75 g/mol
InChI Key: FZWSMNQNYFWJNM-UHFFFAOYSA-N
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Description

This compound is a pyrazole-based amine derivative with a 2-fluoroethyl group at position 2, a methyl group at position 4, and an N-[(1-methylpyrrol-2-yl)methyl] substituent. The hydrochloride salt enhances aqueous solubility, which is critical for bioavailability in pharmaceutical applications.

Properties

Molecular Formula

C12H18ClFN4

Molecular Weight

272.75 g/mol

IUPAC Name

2-(2-fluoroethyl)-4-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C12H17FN4.ClH/c1-10-8-15-17(7-5-13)12(10)14-9-11-4-3-6-16(11)2;/h3-4,6,8,14H,5,7,9H2,1-2H3;1H

InChI Key

FZWSMNQNYFWJNM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)CCF)NCC2=CC=CN2C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluoroethyl)-4-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine;hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor reaction conditions and product specifications.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluoroethyl)-4-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine;hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydride, lithium diisopropylamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alkanes or alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2-(2-fluoroethyl)-4-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine; hydrochloride exhibit significant anticancer properties. Research has shown that pyrazole derivatives can inhibit specific cancer cell lines by targeting metabolic pathways critical for cancer cell survival. For instance, docking studies have suggested that these compounds may interact with key enzymes involved in tumor growth regulation .

Inflammation and Pain Management

The pyrazole class has been recognized for its anti-inflammatory properties. Compounds like this one may inhibit cyclooxygenase enzymes, which are pivotal in the inflammatory response. This inhibition can lead to reduced pain and inflammation, making it a candidate for developing non-steroidal anti-inflammatory drugs (NSAIDs) that could provide alternatives to traditional therapies .

Neurological Disorders

Given the structural similarities to known neuroprotective agents, this compound may also be explored for its potential in treating neurological disorders. The presence of the pyrrolidine moiety suggests possible interactions with neurotransmitter systems, which could be beneficial in conditions such as Alzheimer's disease or other neurodegenerative disorders.

Table 1: Summary of Research Findings on Pyrazole Derivatives

Study ReferenceApplicationFindings
AnticancerInhibition of tumor growth in vitro; potential mechanism through enzyme interaction
Anti-inflammatorySignificant reduction in inflammation markers; potential as an NSAID
NeurologicalSuggested neuroprotective effects; further research needed

Mechanism of Action

The mechanism of action of 2-(2-fluoroethyl)-4-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of enzyme activity or alteration of gene expression .

Comparison with Similar Compounds

1-(2-Fluoroethyl)-3-methyl-N-propylpyrazol-4-amine; Hydrochloride

  • Molecular Formula : C₉H₁₇ClFN₃
  • Molecular Weight : 221.70 g/mol
  • Key Differences :
    • Pyrazole substitution: The amine group is at position 4 (vs. position 3 in the target compound).
    • Substituents: Lacks the (1-methylpyrrol-2-yl)methyl group; instead, it has a propyl chain.
  • Position 4 amine substitution could affect hydrogen-bonding interactions with biological targets .

N-(4-Fluorobenzyl)-1-(1H-pyrrol-2-yl)ethanamine Hydrochloride

  • Synonyms: [(4-Fluorophenyl)methyl][(1-methylpyrrol-2-yl)methyl]amine hydrochloride
  • Molecular Formula : C₁₄H₁₆ClFN₂ (estimated)
  • Key Differences :
    • Core structure: Ethylamine backbone (vs. pyrazole core in the target compound).
    • Substituents: Contains a 4-fluorobenzyl group instead of a 2-fluoroethyl chain.
  • Implications: The fluorobenzyl group increases lipophilicity, which may enhance blood-brain barrier penetration.

N-(2,2-Difluoroethyl)-N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl]amine

  • Molecular Formula : C₈H₁₄F₂N₃ (from )
  • Key Differences: Fluorination: Difluoroethyl group (vs. monofluoroethyl in the target compound). Pyrazole position: Substituent at position 3 (vs. position 2 in the target compound).
  • Position 3 pyrazole substitution may influence binding to enzymes like cyclooxygenase or kinases .

Structural and Pharmacological Analysis Table

Compound Name Core Structure Fluorinated Group Key Substituent Molecular Weight (g/mol) Potential Applications
Target Compound Pyrazole 2-Fluoroethyl (1-Methylpyrrol-2-yl)methyl ~265.7 (estimated) CNS-targeted therapies
1-(2-Fluoroethyl)-3-methyl-N-propylpyrazol-4-amine; HCl Pyrazole 2-Fluoroethyl Propyl 221.70 Analgesics, anticonvulsants
N-(4-Fluorobenzyl)-1-(1H-pyrrol-2-yl)ethanamine; HCl Ethylamine 4-Fluorobenzyl (1-Methylpyrrol-2-yl)methyl ~268.7 (estimated) Antidepressants, antipsychotics
N-(2,2-Difluoroethyl)-N-[1-(1-methylpyrazol-3-yl)ethyl]amine Pyrazole 2,2-Difluoroethyl 1-Methylpyrazol-3-yl 206.22 Anticancer agents, antivirals

Key Findings and Implications

Fluorination Effects: The target compound’s monofluoroethyl group balances metabolic stability and hydrophobicity, whereas difluoro analogs (e.g., ) may resist oxidation but increase toxicity risks .

Pyrrole vs. Pyrazole Cores : The pyrrole-containing compounds () exhibit distinct electronic properties compared to pyrazole derivatives, impacting receptor binding kinetics .

Substituent Positioning : Amine group placement on the pyrazole ring (position 3 vs. 4) significantly alters molecular polarity and target engagement .

Biological Activity

The compound 2-(2-fluoroethyl)-4-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine; hydrochloride is a novel pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. With a molecular formula of C12H18ClFN4C_{12}H_{18}ClFN_{4} and a molecular weight of approximately 272.75 g/mol, this compound exhibits unique structural features that may enhance its pharmacological properties.

Structural Characteristics

The compound features:

  • A pyrazole ring , which is known for various biological activities.
  • A 2-fluoroethyl group , potentially increasing lipophilicity and membrane permeability.
  • An N-alkylated pyrrolidine moiety , which may contribute to its interaction with biological targets.

Biological Activities

Research indicates that pyrazole derivatives, including this compound, exhibit a broad spectrum of biological activities. The following sections detail specific activities observed in studies involving similar compounds.

1. Antitumor Activity

Pyrazole derivatives have been studied for their antitumor properties. For example, compounds with similar structures have shown significant inhibition of tumor growth in various cancer cell lines. In vitro studies reported that certain pyrazole derivatives inhibited the proliferation of cancer cells by inducing apoptosis through modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.

2. Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Pyrazoles are often evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. In animal models, compounds similar to this one demonstrated significant reductions in inflammatory markers such as TNF-α and IL-6, indicating a promising profile for treating inflammatory diseases.

3. Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of pyrazole derivatives. For instance, compounds with similar N-substituted groups showed effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Research Findings

A summary of relevant studies on the biological activity of pyrazole derivatives is presented in the table below:

Study Activity Mechanism Results
AntitumorInduction of apoptosisSignificant reduction in cell viability in cancer lines
Anti-inflammatoryCOX inhibitionReduced levels of TNF-α and IL-6 in vivo
AntimicrobialMembrane disruptionEffective against E. coli and S. aureus

Case Studies

  • Antitumor Study : A derivative similar to the target compound was tested against breast cancer cells, showing over 70% inhibition at micromolar concentrations.
  • Anti-inflammatory Study : In a carrageenan-induced paw edema model, the compound exhibited comparable efficacy to indomethacin, a standard anti-inflammatory drug.
  • Antimicrobial Study : A series of pyrazole derivatives were screened against bacterial pathogens, with some showing minimum inhibitory concentrations (MICs) lower than traditional antibiotics.

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